

Core Properties of the Propynyloxy Functional Group

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propynyloxy*

Cat. No.: *B15346420*

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The physicochemical properties of the **propynyloxy** group are largely dictated by the interplay between the ether linkage and the terminal alkyne. The sp-hybridized carbons of the alkyne create a linear and rigid moiety, while the ether oxygen introduces a degree of polarity and potential for hydrogen bonding.

Structural and Spectroscopic Data

Quantitative data on the structural and spectroscopic properties of the **propynyloxy** functional group are summarized in the tables below. These values are essential for molecular modeling, structural elucidation, and spectroscopic analysis.

Table 1: Structural Properties of the **Propynyloxy** Group

Property	Typical Value	Notes
pKa of Terminal Proton	~25	In DMSO. This value can be influenced by the nature of the 'R' group.
Bond Length C≡C	~1.20 Å	
Bond Length ≡C-H	~1.06 Å	
Bond Length O-CH ₂	~1.43 Å	
Bond Length C-O	~1.43 Å	
Bond Angle C-O-CH ₂	~112°	
Bond Angle O-CH ₂ -C	~109°	
Bond Angle CH ₂ -C≡C	~178°	

Table 2: Spectroscopic Data for the **Propynyloxy** Group

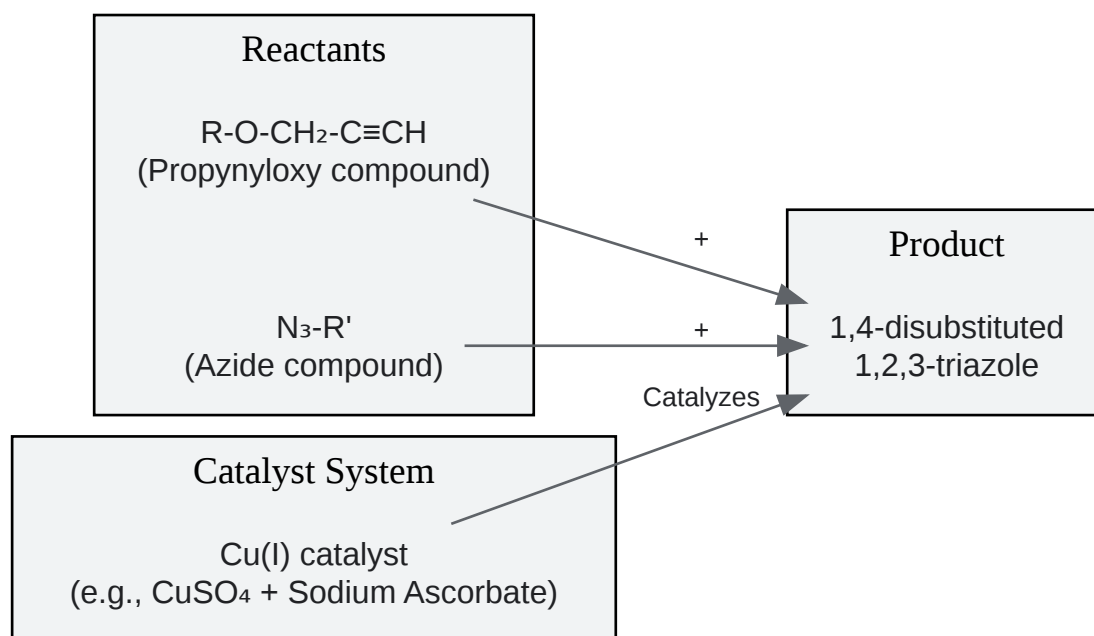
Spectroscopic Technique	Feature	Typical Chemical Shift / Wavenumber	Notes
^1H NMR	$\equiv\text{C-H}$	2.0 - 3.0 ppm (triplet)	Coupling to the methylene protons ($J \approx 2.5$ Hz).
O-CH ₂ -C \equiv	4.0 - 4.7 ppm (doublet)	Coupling to the acetylenic proton ($J \approx 2.5$ Hz).	
^{13}C NMR	$\equiv\text{C-H}$	70 - 80 ppm	
-C \equiv C-H	75 - 85 ppm		
O-CH ₂ -C \equiv	50 - 65 ppm		
IR Spectroscopy	$\equiv\text{C-H}$ stretch	3250 - 3350 cm ⁻¹ (strong, sharp)	A hallmark of terminal alkynes.
C \equiv C stretch	2100 - 2150 cm ⁻¹ (weak to medium, sharp)	Can be weak in symmetrical environments.	
C-O stretch	1050 - 1150 cm ⁻¹ (strong)	Typical for ethers.	

Reactivity and Key Reactions

The reactivity of the **propynyloxy** group is dominated by its terminal alkyne, which serves as a versatile handle for a variety of chemical transformations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent reaction of the **propynyloxy** group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".^{[1][2]} This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, linking the **propynyloxy**-containing molecule to an azide-functionalized partner. The reaction is highly efficient, regioselective, and biocompatible, proceeding under mild conditions, often in aqueous media.^{[2][3]}



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Caption: General scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Other Reactions

While CuAAC is the most common, the **propynyloxy** group can participate in other reactions, including:

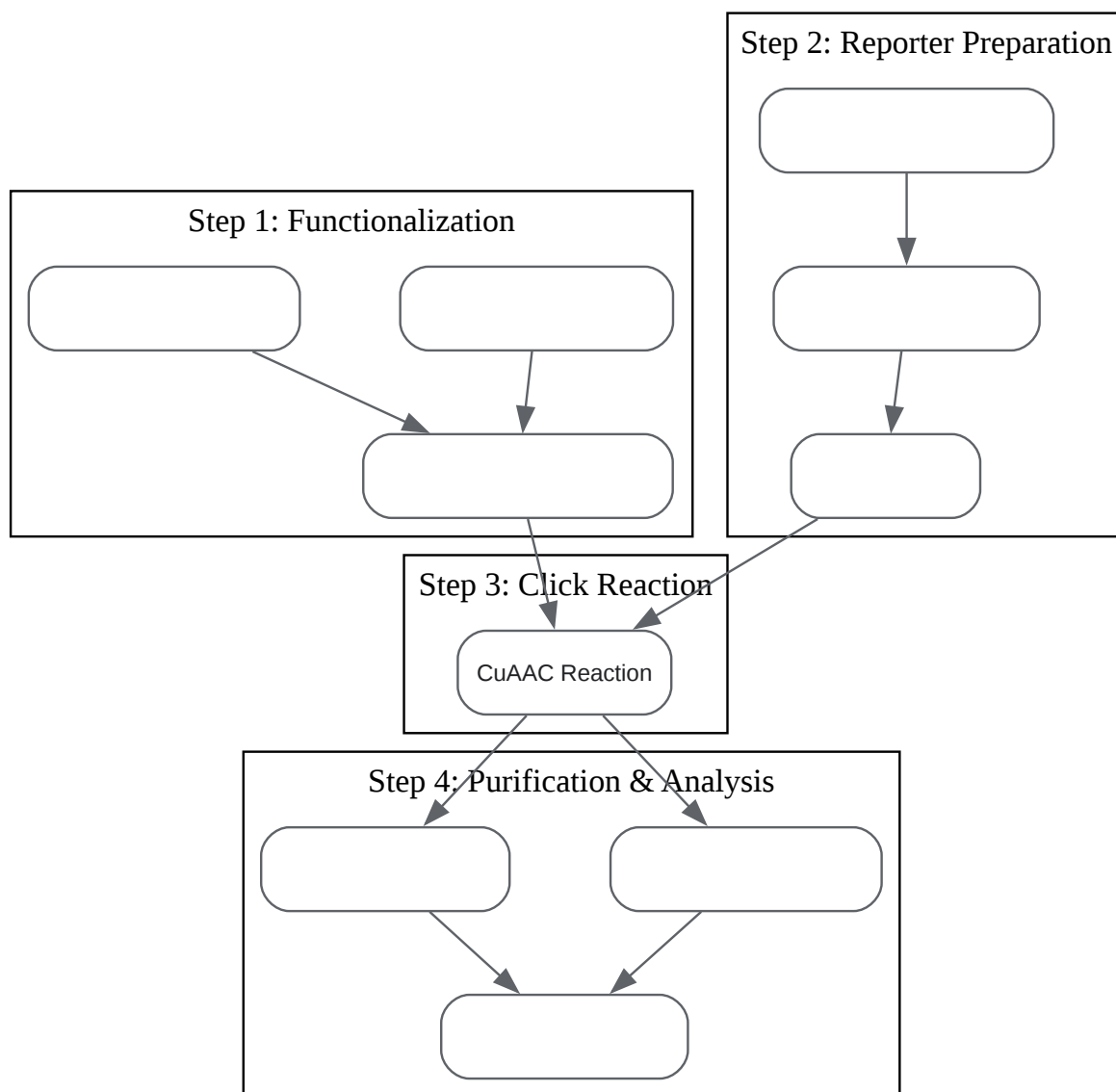
- Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides.
- Mannich Reaction: Reaction with an aldehyde and a secondary amine to form a propargylamine.
- Deprotonation and Nucleophilic Addition: The terminal proton can be removed with a strong base to form an acetylide, which can then act as a nucleophile.

Applications in Drug Development and Bioconjugation

The **propynyloxy** group's utility in CuAAC has made it a staple in drug discovery and bioconjugation.

Bioconjugation Workflow

A typical workflow for labeling a biomolecule with a reporter molecule using a **propynyloxy** linker and click chemistry is depicted below.



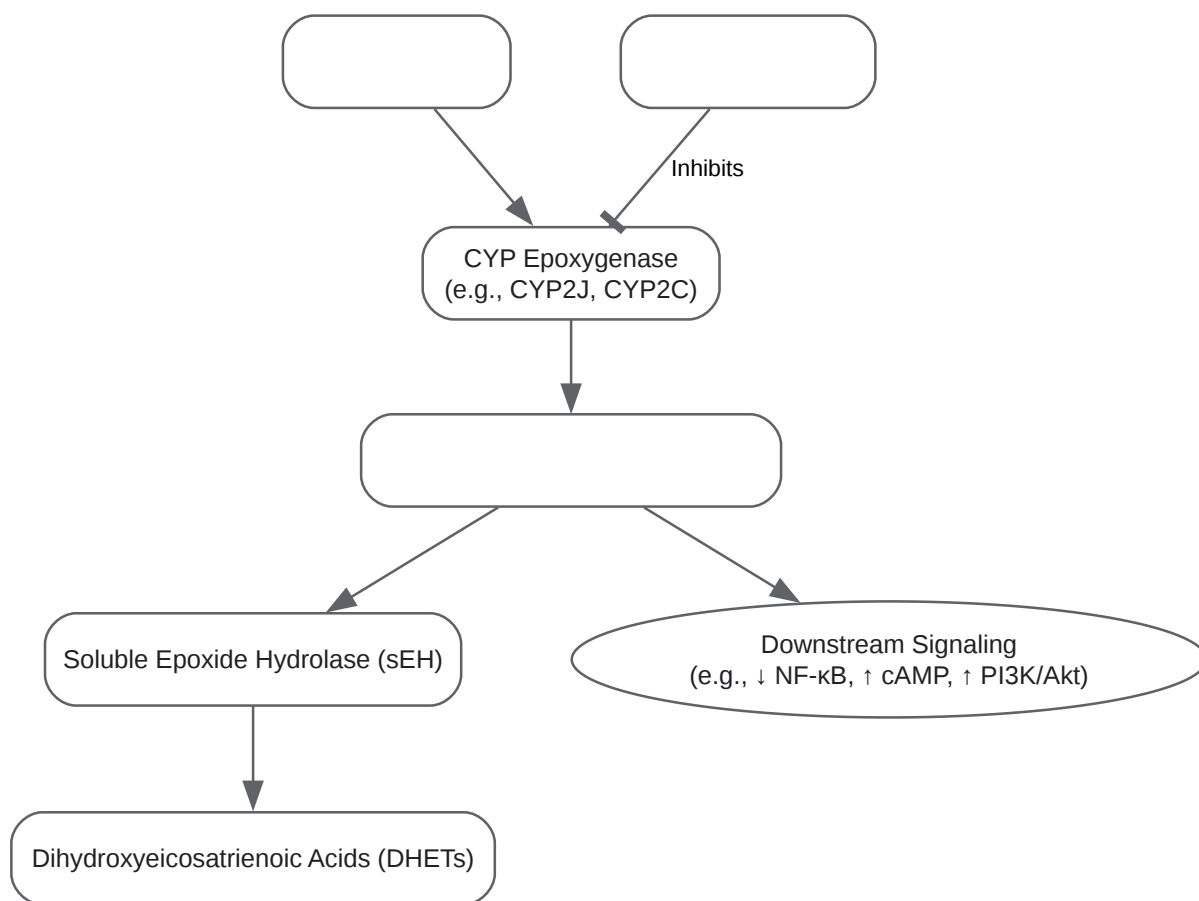
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Caption: Experimental workflow for biomolecule labeling via CuAAC.

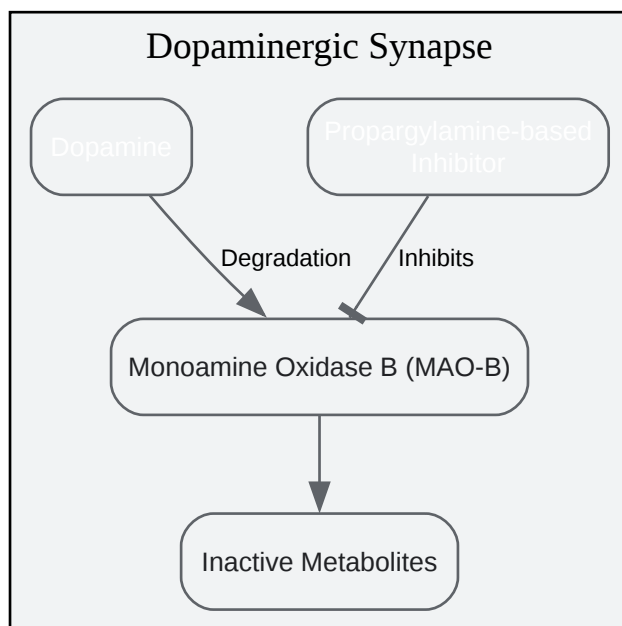
Role in Modulating Signaling Pathways

Propynyloxy-containing molecules have been designed as inhibitors for various enzymes, thereby modulating key signaling pathways.

Certain **propynyloxy**-containing compounds act as inhibitors of cytochrome P450 (CYP) epoxygenases.^{[1][4][5]} These enzymes are involved in the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs), which are signaling molecules with roles in inflammation and cardiovascular regulation.^{[1][4][5]}



Dopaminergic Synapse



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- To cite this document: BenchChem. [Core Properties of the Propynyloxy Functional Group]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15346420#propynyloxy-functional-group-properties]

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